Methyl 3-amino-5-ethoxybenzoate
Overview
Description
Methyl 3-amino-5-ethoxybenzoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and an ethoxy group at the 5-position on the benzene ring, with a methyl ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the reduction of 3-nitro-5-ethoxybenzoic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The resulting 3-amino-5-ethoxybenzoic acid is then esterified with methanol to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale hydrogenation of 3-nitro-5-ethoxybenzoic acid in methanol and water, followed by esterification. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives from nitro precursors.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-5-ethoxybenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-ethoxybenzoate
- Methyl 3-amino-5-methoxybenzoate
- Ethyl 3-amino-5-ethoxybenzoate
Uniqueness
Properties
IUPAC Name |
methyl 3-amino-5-ethoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBLDVGUKBPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.